molecular formula C16H15ClFNO4S B2467119 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid CAS No. 1211439-50-7

3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid

Cat. No.: B2467119
CAS No.: 1211439-50-7
M. Wt: 371.81
InChI Key: ZZMONGWSWTUICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid is a specialized chiral compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a butanoic acid backbone with distinct 4-chlorophenyl and 4-fluorophenylsulfonylamino substituents, a structural motif found in compounds investigated for various biological activities . The presence of the sulfonamide group is a key functional feature, often contributing to target binding affinity and metabolic stability in drug-like molecules . The specific mechanism of action and primary research applications for this precise compound are not detailed in publicly available literature, indicating it is likely a novel intermediate or experimental compound. Researchers are exploring its potential as a key synthetic intermediate or building block for the development of new therapeutic agents. Its structure suggests potential utility in the synthesis of more complex molecules targeting a range of conditions, as heterocyclic and sulfonamide-containing compounds are widely studied for their applications in treating cancers, inflammatory diseases, and other disorders . This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S/c17-13-3-1-11(2-4-13)12(9-16(20)21)10-19-24(22,23)15-7-5-14(18)6-8-15/h1-8,12,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMONGWSWTUICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the butanoic acid backbone: This could be achieved through a Grignard reaction or other alkylation methods.

    Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation.

    Fluorination: The fluorophenyl group could be introduced via nucleophilic aromatic substitution or other fluorination techniques.

Industrial Production Methods

Industrial production would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butanoic acid moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

    Substitution: Both the chlorophenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals.

Biology

In biological research, it might be used to study the effects of halogenated aromatic compounds on biological systems.

Medicine

Medically, compounds with similar structures are often investigated for their potential as anti-inflammatory or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors, while halogenated aromatics might interact with cellular receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid against structurally analogous compounds, focusing on substituent effects, molecular conformation, and physicochemical properties.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Crystallographic Data (if available)
This compound C₁₆H₁₄ClFNO₄S 377.80 Sulfonylamino, Chlorophenyl, Fluorophenyl Flexible butanoic acid backbone with aromatic substituents Not reported; inferred similarity to isostructural compounds
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid () C₁₀H₁₂FNO₂ 197.21 Amino, Fluorophenyl Similar backbone with amino substitution Not available
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ) C₂₇H₂₀ClF₃N₆S 577.01 Thiazole, Chlorophenyl, Fluorophenyl, Triazole Rigid heterocyclic core with multiple aromatic substituents Triclinic, P̄1 symmetry, two independent molecules per asymmetric unit

Key Findings

Backbone Flexibility vs. Rigidity: The butanoic acid backbone of the target compound allows greater conformational flexibility compared to the rigid thiazole-pyrazole-triazole core in Compound 4 (). This flexibility may influence solubility and binding interactions in biological systems.

Substituent Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity and steric bulk compared to non-halogenated analogs. The sulfonylamino group introduces a strong hydrogen-bond acceptor (SO₂) and donor (NH), which are absent in the amino-substituted analog (). This could improve binding affinity in receptor-ligand interactions .

Crystallographic Insights :

  • Compound 4 () crystallizes in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The fluorophenyl groups adopt perpendicular orientations relative to the planar heterocyclic core, suggesting that bulky substituents in the target compound may similarly influence crystal packing .
  • Structural refinement tools like SHELXL () are critical for resolving such complex crystallographic data, underscoring the importance of advanced software in characterizing analogous compounds .

Molecular Weight and Functional Complexity: The target compound’s higher molecular weight (377.80 g/mol) compared to (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (197.21 g/mol) reflects the added complexity of the sulfonylamino and chlorophenyl groups. This may impact pharmacokinetic properties, such as membrane permeability or metabolic stability.

Notes

  • Structural Inference: Direct crystallographic data for this compound are unavailable. Its structural analysis relies on extrapolation from isostructural compounds () and computational modeling.

Biological Activity

3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid, also known by its CAS number 922501-76-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C16H14ClFNO2S
  • Molecular Weight : 319.8 g/mol
  • LogP : 4.394 (indicating moderate lipophilicity)

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives of sulfonamides have shown significant activity against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

In a study evaluating several sulfonamide derivatives, the compounds demonstrated strong inhibitory effects against urease and acetylcholinesterase (AChE), with IC50 values significantly lower than standard drugs like thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting:

  • Urease : Essential for the treatment of urinary tract infections.
  • Acetylcholinesterase (AChE) : Important for managing Alzheimer's disease.

The synthesized compounds exhibited strong urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM across various derivatives .

Anticancer Activity

Research indicates that compounds with similar structural features have exhibited anticancer properties. For example, studies on piperidine derivatives have shown their potential in cancer chemotherapy due to their ability to inhibit tumor growth and proliferation .

Case Studies

  • Study on Urease Inhibition :
    A recent study synthesized several derivatives of sulfonamides and tested them for urease inhibition. The most active compounds showed IC50 values significantly lower than conventional treatments, suggesting their potential as new therapeutic agents .
  • Antibacterial Screening :
    In a comparative study, various synthesized compounds were screened against common pathogens. The results indicated that certain derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting their potential use in treating bacterial infections .
  • Enzyme Binding Studies :
    Fluorescence quenching experiments demonstrated the binding interactions of these compounds with bovine serum albumin (BSA), suggesting their pharmacological effectiveness and potential for drug formulation .

Q & A

Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling a 4-chlorophenyl-substituted butanoic acid precursor with a 4-fluorophenylsulfonamide group. A key step is the sulfonylation of the amino intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). For example, in analogous compounds, HCl in dioxane has been used to deprotect tert-butyl esters post-sulfonylation . Optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity .
  • Yield improvement : Using coupling agents like EDC/HOBt for amide bond formation, achieving ~70–80% yields in multi-step syntheses .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl groups) and the sulfonylamino NH (δ 8.1–8.5 ppm). ¹⁹F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z ~407) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity (>95%) and monitor stability under acidic/basic conditions .

Advanced: How can X-ray crystallography and software like SHELX refine the structural understanding of this compound?

Answer:
Single-crystal X-ray diffraction resolves the stereochemistry and non-covalent interactions (e.g., hydrogen bonds between sulfonyl oxygen and NH groups). Using SHELX:

  • Data collection : High-resolution (<1.0 Å) datasets from synchrotron sources reduce thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder in flexible side chains.
  • Dihedral angle analysis : The angle between chlorophenyl and fluorophenyl rings (e.g., 7–56°) influences molecular packing and solubility .
  • Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore antiviral or anti-inflammatory activity?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Br, I) or electron-withdrawing groups (NO₂, CF₃) on the phenyl rings to assess potency against dengue NS3-NS4B interaction (IC₅₀ values) .
  • Bioisosteric replacement : Replace sulfonylamino with carbamate or urea groups to modulate bioavailability .
  • In vitro assays :
    • Antiviral : Plaque reduction neutralization tests (PRNT) in Vero cells infected with dengue serotypes .
    • Anti-inflammatory : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages (IC₅₀ via ELISA) .
  • Computational modeling : Docking (AutoDock Vina) into dengue NS3-NS4B binding pockets identifies critical residues (e.g., His⁷⁸⁶, Asp⁷⁹⁴) for hydrogen bonding .

Advanced: How should researchers address discrepancies in reported biological activities across studies?

Answer:

  • Experimental replication : Standardize assay conditions (cell lines, serum concentration, incubation time) to minimize variability. For example, dengue virus inhibition studies using HEK293T vs. Vero cells may yield divergent EC₅₀ values due to receptor differences .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges of 0.5–5 µM) and apply statistical models (ANOVA) to identify outliers or confounding factors.
  • Counter-screening : Test compounds against related targets (e.g., Zika NS3 protease) to rule off-target effects .
  • Physicochemical profiling : Compare logP (2.5–3.5) and solubility (pH 7.4 PBS) to explain bioavailability discrepancies .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Storage : -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group. Lyophilized powders remain stable for >6 months .
  • In solution : Degradation occurs at pH <3 (acidic cleavage of sulfonamide) or pH >10 (ester saponification). Use neutral buffers (PBS, pH 7.4) for biological assays .
  • Light sensitivity : UV-Vis spectra show absorbance at 254 nm; avoid prolonged light exposure to prevent photodegradation .

Advanced: How can researchers utilize Hirshfeld surface analysis to study intermolecular interactions in crystalline forms?

Answer:

  • Data collection : High-resolution X-ray datasets (Rint <5%) enable accurate electron density mapping .
  • Hirshfeld surfaces : Generated via CrystalExplorer, highlighting close contacts (e.g., F...H, Cl...H interactions).
    • Fingerprint plots : Quantify interaction types (e.g., H-bond donors/acceptors account for 25–30% of surface contacts) .
    • Packing motifs : π-π stacking (3.5–4.0 Å) between chlorophenyl rings stabilizes the crystal lattice .

Advanced: What strategies can resolve low solubility issues during in vivo studies?

Answer:

  • Prodrug design : Synthesize methyl esters (e.g., tert-butyl ester in ) for improved intestinal absorption. Hydrolysis in vivo regenerates the active acid .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility (>10 mg/mL) .
  • Salt formation : Potassium or sodium salts increase solubility by 3–5 fold in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.